molecular formula C10H13N5O3 B13887946 N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine

N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine

Cat. No.: B13887946
M. Wt: 251.24 g/mol
InChI Key: AGHCNLCZDDXGBE-UHFFFAOYSA-N
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Description

N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is a chemical compound known for its unique structure and properties It features a benzoxadiazole ring substituted with a nitro group and a butane-1,4-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states or products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine has several applications in scientific research:

    Fluorescent Probes: Due to its benzoxadiazole moiety, it can be used as a fluorescent probe in biological imaging and diagnostics.

    Chemical Sensors: It can be employed in the development of sensors for detecting specific analytes.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.

    Medicinal Chemistry: It may serve as a building block for designing new drugs with potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. These interactions can be exploited for therapeutic or diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]amino palmitoyl Coenzyme A
  • N-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminoethyl]trimethylammonium
  • 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine

Uniqueness

N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is unique due to its specific combination of a benzoxadiazole ring with a butane-1,4-diamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine

InChI

InChI=1S/C10H13N5O3/c11-5-1-2-6-12-7-3-4-8(15(16)17)10-9(7)13-18-14-10/h3-4,12H,1-2,5-6,11H2

InChI Key

AGHCNLCZDDXGBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCN

Origin of Product

United States

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